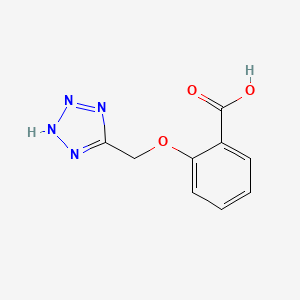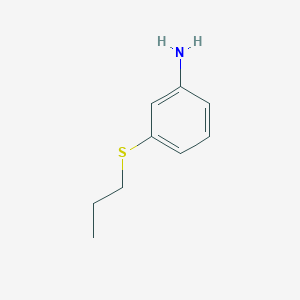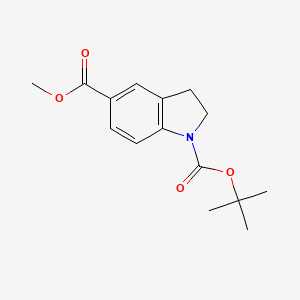
2,4,6-Tris(1H-pyrazol-1-yl)-1,3,5-triazine
Descripción general
Descripción
2,4,6-Tris(1H-pyrazol-1-yl)-1,3,5-triazine, also known as TPTPT, is a highly versatile chemical compound that has been widely used for a variety of scientific applications. In particular, it has been used in the synthesis of organic compounds, as well as in the development of new pharmaceuticals, agricultural products, and biotechnological processes. TPTPT is an attractive building block for organic synthesis due to its low cost, high reactivity, and good solubility in a range of organic solvents. In addition, it is a highly stable compound, making it suitable for a variety of lab experiments. This article will discuss the synthesis of TPTPT, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions.
Aplicaciones Científicas De Investigación
Molecular Structure and Interactions
- 2,4,6-Tris(1H-pyrazol-1-yl)-1,3,5-triazine (TPT) demonstrates unique structural properties in its solid state. Three structures of TPT have been identified, including isolated molecules, a solvate with water and acetonitrile, and a complex with two TPT molecules and three water molecules. These structures are significant for understanding hydrogen bond interactions in TPT (Alkorta et al., 2018).
Complex Formation and Reactivity
- TPT forms various complexes with metals like palladium and gold, as demonstrated in studies exploring its reactivity with allylpalladium(II) complexes. The ligand's reaction with palladium yields derivatives where the N-donor ligand is partially hydrolysed, forming distinct isomers. This behavior is crucial for understanding the ligand's role in complex formation and its potential applications in coordination chemistry (Guerrero et al., 2004).
Synthesis and Molecular Investigations
- Novel s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties have been synthesized. The molecular structure of these compounds was investigated using X-ray crystallography combined with Hirshfeld and DFT calculations. Such studies are critical for the design and development of new materials with specific molecular properties (Shawish et al., 2021).
Propiedades
IUPAC Name |
2,4,6-tri(pyrazol-1-yl)-1,3,5-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N9/c1-4-13-19(7-1)10-16-11(20-8-2-5-14-20)18-12(17-10)21-9-3-6-15-21/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFDLFGIPWUEGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC(=NC(=N2)N3C=CC=N3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Glycine, N-[(phenylmethoxy)carbonyl]-L-Norleucinyl-](/img/structure/B3120706.png)

![tert-Butyl 2,7-diazaspiro[3.6]decane-7-carboxylate](/img/structure/B3120723.png)

![1-[(4-fluorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B3120725.png)



![3-amino-N-[(4-chlorophenyl)methyl]propanamide](/img/structure/B3120756.png)
![Thieno[2,3-d]pyridazine](/img/structure/B3120762.png)


